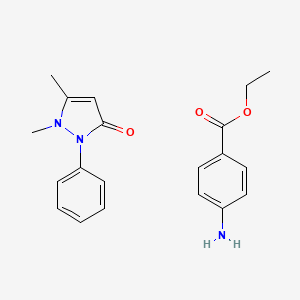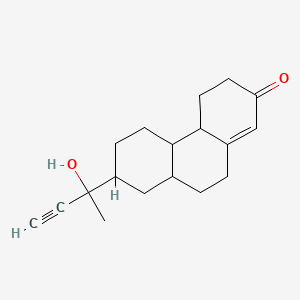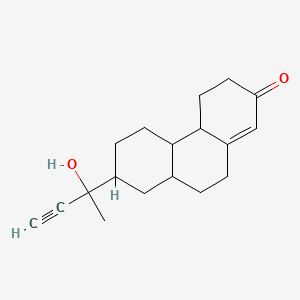
4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone is a complex organic compound with a unique structure. It belongs to the class of phenanthrenones, which are known for their diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Cyclization Reactions: Formation of the phenanthrenone core through cyclization reactions.
Hydrogenation: Reduction of double bonds to achieve the decahydro structure.
Alkylation: Introduction of the 1-hydroxy-1-methyl-2-propyn-1-yl group through alkylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Catalysis: Employing catalysts to enhance reaction rates and yields.
Purification: Using techniques such as chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Further hydrogenation of any remaining double bonds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst.
Substitution Reagents: Such as alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrenone Derivatives: Compounds with similar core structures but different substituents.
Decahydro Compounds: Other decahydro derivatives with varying biological activities.
Uniqueness
4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone is unique due to its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
| 23294-32-8 | |
Molekularformel |
C18H24O2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
7-(2-hydroxybut-3-yn-2-yl)-4,4a,4b,5,6,7,8,8a,9,10-decahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C18H24O2/c1-3-18(2,20)14-6-8-16-12(10-14)4-5-13-11-15(19)7-9-17(13)16/h1,11-12,14,16-17,20H,4-10H2,2H3 |
InChI-Schlüssel |
VSAHVVNEPMRFPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#C)(C1CCC2C(C1)CCC3=CC(=O)CCC23)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


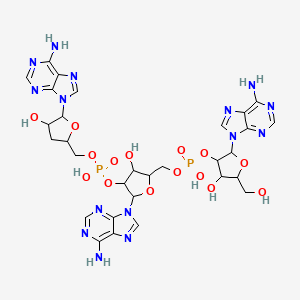

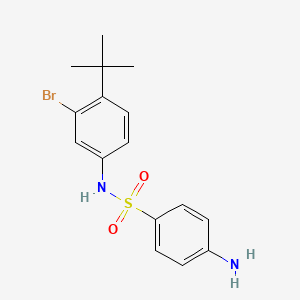

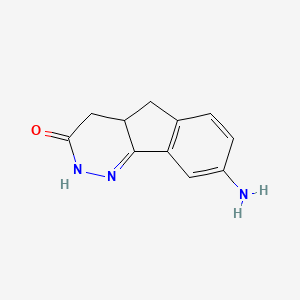
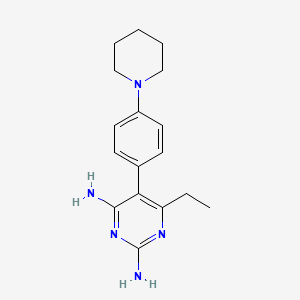

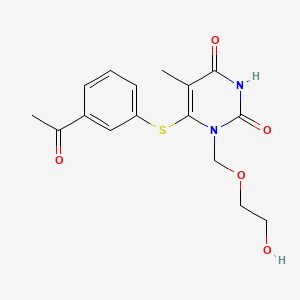


![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)

